3-(Prop-1-en-1-yl)cyclopent-2-en-1-one
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Overview
Description
3-(Prop-1-en-1-yl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-1-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols . Another method includes the elimination of α-bromo-cyclopentanone using lithium carbonate . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also viable synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The acid-catalyzed dehydration method is often preferred due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopentenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Prop-1-en-1-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-1-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. As an electrophile, it can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, and other biomolecules. This interaction can result in the modulation of cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a similar five-membered ring structure with a ketone and an alkene group.
Cyclohexenone: A six-membered ring analog with similar functional groups.
Jasmone: A related compound with a similar structure but different substituents
Uniqueness
3-(Prop-1-en-1-yl)cyclopent-2-en-1-one is unique due to its specific substituents and the resulting chemical properties.
Properties
CAS No. |
61765-58-0 |
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Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
3-prop-1-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O/c1-2-3-7-4-5-8(9)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
FFMNSWPTHLTAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=O)CC1 |
Origin of Product |
United States |
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